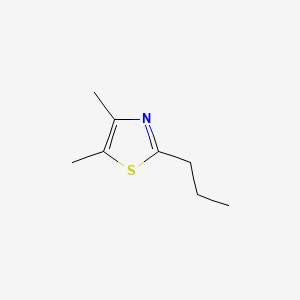

4,5-Dimethyl-2-propylthiazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

41981-72-0 |

|---|---|

Molekularformel |

C8H13NS |

Molekulargewicht |

155.26 g/mol |

IUPAC-Name |

4,5-dimethyl-2-propyl-1,3-thiazole |

InChI |

InChI=1S/C8H13NS/c1-4-5-8-9-6(2)7(3)10-8/h4-5H2,1-3H3 |

InChI-Schlüssel |

VCGGTZJUUXVOOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NC(=C(S1)C)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4,5 Dimethyl 2 Propylthiazole and Analogues

Novel Synthetic Routes and Reaction Cascades

The development of efficient and innovative synthetic pathways is crucial for accessing complex molecular architectures. This section details modern approaches to the synthesis of 4,5-dimethyl-2-propylthiazole and its analogues.

Cyclocondensation Approaches to Thiazole (B1198619) Ring Formation

Cyclocondensation reactions are a cornerstone of thiazole synthesis. The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. mdpi.comchemhelpasap.com This high-yielding reaction is often straightforward to perform. chemhelpasap.com For the synthesis of this compound, this would involve the condensation of 3-bromo-2-butanone (B1330396) with thiobutyramide.

Modern variations and other cyclocondensation strategies offer alternative routes. For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a mild method for thiazole synthesis. organic-chemistry.org Another approach involves the base-induced cyclization of active methylene (B1212753) isocyanides with carbodithioates, which is a rapid and often purification-free method for preparing 4,5-disubstituted thiazoles. organic-chemistry.org Additionally, gold(I) complex catalysts have been used in a one-pot synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides at room temperature. scispace.com

The following table summarizes various cyclocondensation approaches applicable to thiazole synthesis:

Interactive Data Table: Cyclocondensation Reactions for Thiazole Synthesis| Reaction Name | Reactants | Key Features |

|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | High yields, simple procedure. mdpi.comchemhelpasap.com |

| Copper-Catalyzed Condensation | Oxime, Anhydride, KSCN | Mild reaction conditions. organic-chemistry.org |

| Isocyanide-Based Cyclization | Active Methylene Isocyanide, Carbodithioate | Rapid, often no purification needed. organic-chemistry.org |

| Gold-Catalyzed One-Pot Synthesis | Terminal Alkyne, Thioamide | Room temperature, high efficiency. scispace.com |

Cross-Coupling Strategies for Thiazole Functionalization

Cross-coupling reactions are powerful tools for introducing substituents onto a pre-formed thiazole ring, offering a versatile alternative to building the substituted ring from scratch. tcichemicals.com These methods allow for the direct introduction of aryl or alkyl groups onto the thiazole core. tcichemicals.com

Commonly employed cross-coupling reactions for thiazole functionalization include: numberanalytics.com

Suzuki-Miyaura Coupling: This reaction pairs a thiazole boronic acid or ester with an aryl or alkyl halide in the presence of a palladium catalyst. numberanalytics.comthieme-connect.com

Stille Coupling: In this reaction, a thiazole stannane (B1208499) is coupled with an aryl or alkyl halide, also catalyzed by palladium. numberanalytics.com

Negishi Coupling: This method utilizes a thiazole organozinc reagent with an aryl or alkyl halide, catalyzed by either palladium or nickel. numberanalytics.com

Direct C-H activation and functionalization is another increasingly important strategy. tcichemicals.comsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. mdpi.com For example, palladium catalysts can be used for the direct arylation of thiazole derivatives. organic-chemistry.org Manganese-catalyzed C-H alkenylation has also been demonstrated as an effective method. nih.gov

The table below outlines key cross-coupling strategies for thiazole functionalization:

Interactive Data Table: Cross-Coupling Reactions for Thiazole Functionalization| Reaction | Thiazole Reagent | Coupling Partner | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Thiazole boronic acid/ester | Aryl/alkyl halide | Pd(0)/Pd(II) numberanalytics.com |

| Stille Coupling | Thiazole stannane | Aryl/alkyl halide | Pd(0)/Pd(II) numberanalytics.com |

| Negishi Coupling | Thiazole organozinc | Aryl/alkyl halide | Pd(0)/Ni(II) numberanalytics.com |

| Direct C-H Arylation | Thiazole | Aryl halide | Pd(OAc)₂ organic-chemistry.org |

Stereoselective and Enantioselective Synthesis

The synthesis of chiral thiazole derivatives is of significant interest, particularly for pharmaceutical applications. Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms in the final product.

One approach to achieving stereoselectivity involves the use of chiral auxiliaries or catalysts. For example, a-chiral 2-substituted 4-bromothiazoles have been synthesized stereoselectively from 2,4-dibromothiazole. thieme-connect.com This method relies on a bromine-magnesium exchange followed by reaction with a chiral electrophile. thieme-connect.com

Alkaline earth catalysts, such as Ca(OTf)₂, have been shown to mediate the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing both alkene and alkyne groups. acs.orgnih.gov These reactions can be time-dependent, leading to either kinetic or thermodynamic products with specific alkene geometries. acs.org Enantioselective synthesis of thio-substituted cyclobutanes has been achieved via a sulfa-Michael addition using a chiral cinchona-based squaramide catalyst. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is a critical step in developing efficient and sustainable synthetic methods. numberanalytics.com This process involves systematically varying parameters such as temperature, solvent, and catalyst to maximize yield and selectivity while minimizing waste and energy consumption. numberanalytics.comprismbiolab.com

For thiazole synthesis, the choice of catalyst is paramount. While traditional methods may not require a catalyst, modern cross-coupling and C-H activation reactions are heavily reliant on them. mdpi.comorganic-chemistry.org Palladium complexes, such as Pd(PPh₃)₄ and Pd(OAc)₂, are widely used for cross-coupling reactions. organic-chemistry.orgtcichemicals.com Copper and nickel catalysts also play a significant role, particularly in Negishi couplings and other specific transformations. numberanalytics.comnih.gov

The development of novel catalyst systems is an active area of research. For instance, magnetically recoverable nanocatalysts are gaining attention as they are stable, easily separated from the reaction mixture, and can be reused, contributing to greener chemical processes. benthamdirect.com Chitosan-based biocatalysts have also been employed for the eco-friendly synthesis of thiazole derivatives. mdpi.com

The following table provides examples of catalyst systems and their applications in thiazole synthesis:

Interactive Data Table: Catalyst Systems in Thiazole Synthesis| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Pd(PPh₃)₄ / Pd(OAc)₂ | Cross-Coupling | High efficiency for C-C bond formation. organic-chemistry.orgtcichemicals.com |

| Copper Iodide | Condensation/Coupling | Mild reaction conditions, good yields. organic-chemistry.org |

| Gold(I) Complexes | Cyclization | High efficiency at room temperature. scispace.com |

| Ca(OTf)₂ | Cyclization | Stereoselective, uses earth-abundant metal. acs.orgnih.gov |

| Magnetically Recoverable Nanocatalysts | Various | Easy separation and reusability. benthamdirect.com |

| Chitosan-based Biocatalysts | Cyclocondensation | Eco-friendly and recyclable. mdpi.com |

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. fiveable.menumberanalytics.com This process involves making strategic "disconnections" of chemical bonds. fiveable.me

For this compound, a primary disconnection can be made at the C-C and C-N bonds of the thiazole ring, leading back to the precursors for a Hantzsch-type synthesis.

Retrosynthetic Analysis of this compound:

Target Molecule: this compound

Disconnection 1 (C-N and C-S bonds): This disconnection breaks the thiazole ring into two components, revealing the synthons for a Hantzsch synthesis.

Synthons: A thioamide synthon (propanethioamide) and an α-haloketone synthon (3-halo-2-butanone).

Synthetic Equivalents: Propanethioamide and 3-bromo-2-butanone.

An alternative retrosynthetic strategy would involve disconnecting one of the substituent groups, suggesting a cross-coupling reaction on a pre-formed thiazole core.

Target Molecule: this compound

Disconnection 2 (C-C bond at C2): This disconnects the propyl group, suggesting a cross-coupling reaction.

Synthons: A 2-halo-4,5-dimethylthiazole and a propyl nucleophile.

Synthetic Equivalents: 2-Bromo-4,5-dimethylthiazole and propylmagnesium bromide (for a Kumada-type coupling) or propylboronic acid (for a Suzuki-type coupling).

These two primary retrosynthetic pathways represent the most common and logical approaches to the synthesis of this compound. The choice between them would depend on the availability and cost of starting materials, as well as the desired efficiency and scalability of the synthesis.

Mechanistic Organic Chemistry of 4,5 Dimethyl 2 Propylthiazole

Reactivity Profiles and Reaction Pathways of the Thiazole (B1198619) Core

There is no specific information available in the scientific literature regarding the reactivity profiles and reaction pathways of 4,5-dimethyl-2-propylthiazole.

Electrophilic Aromatic Substitution Reactions

No studies concerning the electrophilic aromatic substitution reactions specifically on this compound have been found. General knowledge of thiazole chemistry suggests that the electron-donating methyl groups at the C4 and C5 positions would activate the ring towards electrophilic attack, while the propyl group at the C2 position would offer some steric hindrance. However, the precise regioselectivity and reaction kinetics remain uninvestigated for this compound.

Radical Reactions Involving this compound

There is no available research on radical reactions specifically involving this compound.

Kinetic and Thermodynamic Studies of this compound Transformations

No kinetic or thermodynamic data for any chemical transformation of this compound has been published in the peer-reviewed literature. Such studies are crucial for understanding reaction rates and equilibria but have not been a focus of research for this compound.

Transition State Analysis and Reaction Intermediate Characterization

Consistent with the lack of mechanistic studies, there is no information available on the transition state analysis or the characterization of reaction intermediates for any reaction involving this compound.

Computational and Theoretical Investigations of 4,5 Dimethyl 2 Propylthiazole

Molecular Dynamics Simulations of 4,5-Dimethyl-2-propylthiazole in Complex Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a molecular-level view of dynamic processes, such as how a small molecule like this compound behaves in a solvent or interacts with a biological membrane. acs.orgnih.gov The process involves preparing a 3D structure of the molecule, placing it in a simulated environment (e.g., a box of water molecules), and then calculating the forces between atoms and their subsequent motions using classical mechanics. youtube.comyoutube.com

For this compound, MD simulations could be used to investigate its solvation properties in polar and non-polar solvents. Key insights would include the formation of solvation shells, diffusion coefficients, and the preferred orientation of the molecule within the solvent. In more complex environments, such as a lipid bilayer model of a cell membrane, MD simulations can reveal the mechanism of membrane binding and permeation. nih.gov This information is critical for understanding the molecule's bioavailability and potential biological interactions.

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the propyl group attached to the thiazole (B1198619) ring is flexible, leading to various possible conformations. Understanding these preferences is crucial as the molecule's shape influences its physical properties and biological activity.

Computational methods can be used to explore the potential energy surface of the molecule as a function of its torsion angles. A study on the similarly structured 2-propyl-1H-benzimidazole revealed that variations in the torsion angles of the propyl chain lead to different stable conformers. researchgate.net For this compound, the key torsion angles would be along the C-C bonds of the propyl chain. By calculating the energy associated with each conformation, the most stable, low-energy structures can be identified. This analysis can also reveal the energy barriers to rotation between different conformers.

Table 3: Hypothetical Conformational Analysis of the 2-Propyl Group

| Conformer | Torsion Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.0 | 70 |

| Gauche (+) | ~60° | 0.8 | 15 |

| Gauche (-) | ~-60° | 0.8 | 15 |

Note: This table provides hypothetical data to illustrate the results of a conformational analysis, showing the relative stability and population of different rotamers of the propyl chain.

Quantitative Structure-Property Relationship (QSPR) Modeling for Thiazole Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their physicochemical properties using mathematical equations. researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of molecules and then using statistical methods to find a relationship between these descriptors and an experimentally measured property.

For a series of thiazole derivatives including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or lipophilicity. The development of such a model involves calculating various types of descriptors (e.g., constitutional, topological, electronic) and then applying regression analysis to create a predictive equation. doi.org QSPR studies are valuable tools in rational drug design and materials science for screening new compounds and prioritizing them for synthesis and experimental testing. physchemres.orgresearchgate.netmdpi.com

Table 4: Example of a Generic QSPR Model Equation

| Model Equation | Property = c₀ + (c₁ * D₁) + (c₂ * D₂) + ... + (cₙ * Dₙ) |

| Component | Description |

| Property | The physicochemical property being predicted (e.g., logP). |

| c₀, c₁, c₂, cₙ | Regression coefficients determined from the statistical analysis. |

| D₁, D₂, Dₙ | Molecular descriptors (e.g., molecular weight, polar surface area, HOMO energy). |

This approach allows for the prediction of properties for new or untested thiazole derivatives based solely on their chemical structure.

Biosynthetic Pathways and Natural Occurrence of 4,5 Dimethyl 2 Propylthiazole

Microbial Biosynthesis and Enzymatic Pathways

The biosynthesis of thiazole (B1198619) derivatives in microorganisms, particularly fungi, is a complex process involving sulfur-containing amino acids as primary precursors. While the precise enzymatic pathway for 4,5-Dimethyl-2-propylthiazole has not been fully elucidated, the general biosynthesis of alkylthiazoles in fungi, especially Basidiomycota, provides a foundational understanding. The formation of the thiazole ring is understood to originate from the condensation of a sulfur donor, typically L-cysteine, with other precursors.

In mushrooms, the biosynthesis of volatile sulfur compounds is linked to the metabolism of amino acids and fatty acids. L-cysteine and methionine are recognized as key precursors for a variety of thioheterocycles, thioethers, thiols, and thiophenes through both enzymatic and non-enzymatic routes mdpi.com. The formation of many volatile sulfur compounds in Allium vegetables, which shares some biochemical pathways with mushrooms, is initiated by the enzyme-mediated degradation of non-volatile precursors derived from cysteine nih.gov. It is plausible that a similar mechanism is involved in the formation of this compound in mushrooms.

The biosynthesis likely involves a series of enzymatic reactions that assemble the propyl group and the dimethyl-substituted thiazole ring. The carbon backbone for the propyl group and the methyl groups at the 4 and 5 positions of the thiazole ring could be derived from the catabolism of other amino acids or intermediates of primary metabolism. Fungi possess a diverse array of enzymes, including synthases and transferases, capable of catalyzing such reactions nih.gov. The Basidiomycota are known to produce a wide range of bioactive natural products, including various heterocyclic compounds, through complex biosynthetic pathways nih.govresearchgate.net.

Table 1: Potential Precursors and Enzymes in the Biosynthesis of this compound

| Precursor/Enzyme Class | Putative Role in Biosynthesis |

| L-cysteine | Primary sulfur and nitrogen donor for the thiazole ring. |

| Amino Acids (e.g., valine, leucine) | Potential source of the carbon backbone for the propyl and methyl groups. |

| Fatty Acid Metabolism Intermediates | Alternative source for the alkyl substituents. |

| Thiazole Synthase | Enzyme family potentially involved in the final ring formation. |

| Transaminases/Decarboxylases | Enzymes involved in modifying precursor molecules. |

Occurrence in Fermented Products and Natural Extracts

This compound has been identified as a naturally occurring volatile compound in certain types of edible mushrooms. Specifically, its presence has been detected in common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus). Its contribution to the characteristic aroma profile of these fungi is an area of ongoing research. The presence of this compound in these species suggests that the biosynthetic machinery for its production is active within these members of the Basidiomycota phylum.

While the compound is known to be used as a flavoring agent in some food products, its natural occurrence appears to be more specifically documented in fungi rather than in a wide range of fermented foods or plant extracts. Fermented foods are known to produce a wide array of flavor compounds through microbial metabolism, including various heterocyclic compounds. However, specific documentation of this compound as a direct product of common food fermentation processes (e.g., dairy, vegetable, or meat fermentations) is not extensively reported in the scientific literature.

Table 2: Natural Occurrence of this compound

| Natural Source | Species |

| Common Mushroom | Agaricus bisporus |

| Oyster Mushroom | Pleurotus ostreatus |

Role in Inter-Species Chemical Communication (e.g., semiochemicals, pheromones)

Semiochemicals are signaling molecules that mediate interactions between organisms. This broad category includes pheromones (for intraspecific communication) and allelochemicals (for interspecific communication). While various thiazole derivatives have been identified as important semiochemicals in the animal kingdom, the specific role of this compound in inter-species chemical communication is not yet well-established.

In mammals, certain thiazole derivatives, such as 2-(sec-butyl)-4,5-dihydrothiazole, have been identified as mouse pheromones researchgate.net. These compounds can elicit behavioral and physiological responses in other individuals of the same species. The structural similarity of this compound to these known pheromones suggests a potential, though unconfirmed, role in mammalian communication. The mammalian olfactory system is highly sensitive to a wide range of volatile organic compounds, including those containing sulfur nih.gov.

In the context of insects, volatile organic compounds play a crucial role in behaviors such as locating host plants, sexual partners, and oviposition sites frontiersin.org. While a vast number of compounds have been identified as insect semiochemicals, there is currently a lack of specific research demonstrating that this compound acts as a pheromone or any other type of semiochemical for insects.

Fungi themselves release a diverse array of volatile organic compounds that can act as signaling molecules in their interactions with other fungi, bacteria, plants, and insects. These compounds can mediate processes such as defense, competition, and symbiosis. It is conceivable that this compound, as a volatile product of certain mushrooms, could play a role in these ecological interactions, for instance, by attracting symbiotic organisms or deterring competitors. However, specific studies to confirm such a function are needed.

Metabolic Transformations in Biological Systems (excluding human clinical metabolism)

The metabolic fate of this compound in non-human biological systems is an area where specific research is limited. However, general principles of microbial metabolism of heterocyclic compounds can provide some insights. Microorganisms, particularly bacteria and fungi, possess a vast and versatile enzymatic machinery capable of degrading a wide range of organic compounds, including those with heterocyclic structures.

The biodegradation of thiazole-containing compounds by microorganisms can involve several types of enzymatic reactions. Oxidoreductases, such as peroxidases, are known to be involved in the degradation of various organic pollutants, including thiazoles nih.gov. These enzymes can oxidize the thiazole ring, leading to its cleavage and the formation of smaller, more readily metabolizable molecules. The degradation pathways often involve hydroxylation, followed by ring opening.

Fungi are known to be effective in the bioremediation of various pollutants due to their ability to secrete extracellular enzymes that can break down complex molecules researchgate.netnih.gov. It is plausible that soil fungi and bacteria could metabolize this compound. The alkyl side chains (propyl and methyl groups) could be subject to oxidation, while the thiazole ring itself could be targeted for degradation. The specific intermediates and end products of such metabolic transformations would depend on the microbial species and the enzymatic pathways involved.

Advanced Spectroscopic and Chromatographic Methodologies for 4,5 Dimethyl 2 Propylthiazole Analysis

High-Resolution Mass Spectrometry for Structural Elucidation and Trace Detection

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4,5-dimethyl-2-propylthiazole, providing unequivocal confirmation of its elemental composition and aiding in its identification in complex matrices. Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically < 5 ppm). This precision allows for the determination of a unique elemental formula from the measured mass.

For this compound (monoisotopic mass: 155.07687 Da), HRMS can easily distinguish it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. uni.lu

Structural Elucidation: In combination with ionization techniques like Electron Ionization (EI), the fragmentation pattern of this compound can be analyzed. Key fragmentation pathways would involve the cleavage of the propyl group, leading to characteristic neutral losses and charged fragments. High-resolution measurement of these fragment ions further confirms their elemental composition, allowing for a confident reconstruction of the molecule's structure.

Trace Detection: The high sensitivity and selectivity of HRMS, particularly when coupled with chromatographic techniques (e.g., GC-HRMS), make it ideal for detecting minute quantities of this compound. This is particularly relevant in food and flavor chemistry, where it may be present as a key aroma compound among thousands of other volatile molecules. mdpi.com Techniques like Selected Ion Monitoring (SIM) or parallel reaction monitoring using a narrow mass window allow for the filtering out of background noise, significantly enhancing the signal-to-noise ratio for the target analyte.

Interactive Data Table: Predicted HRMS Data for this compound Adducts Below is a table of predicted high-resolution m/z values for various adducts of this compound, which are crucial for its identification in soft-ionization mass spectrometry techniques like Electrospray Ionization (ESI).

| Adduct Type | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₁₄NS⁺ | 156.08415 |

| [M+Na]⁺ | C₈H₁₃NNaS⁺ | 178.06609 |

| [M+K]⁺ | C₈H₁₃KNS⁺ | 194.03999 |

| [M-H]⁻ | C₈H₁₂NS⁻ | 154.07000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structural elucidation of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H and ¹³C NMR spectra provide a definitive "fingerprint" of its covalent framework. As the molecule is achiral, it does not possess stereoisomers, and therefore, stereochemical analysis is not applicable. However, NMR can provide insights into the conformational dynamics of the flexible propyl side chain. nih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the methyl and methylene (B1212753) groups of the propyl chain and the two methyl groups attached to the thiazole (B1198619) ring. The chemical shifts, integration (relative number of protons), and signal splitting patterns (multiplicity) allow for unambiguous assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display eight unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between the sp²-hybridized carbons of the thiazole ring and the sp³-hybridized carbons of the alkyl groups.

While direct experimental spectra are not widely published, theoretical predictions based on Density Functional Theory (DFT) calculations provide highly accurate estimations of the expected chemical shifts. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table outlines the predicted NMR data for the compound, referenced to Tetramethylsilane (TMS).

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

| Methylene | Propyl-α | ~3.0 | Triplet (t) | 2H | ~35 |

| Methylene | Propyl-β | ~1.8 | Sextet | 2H | ~22 |

| Methyl | Propyl-γ | ~1.0 | Triplet (t) | 3H | ~14 |

| Methyl | Ring C4-CH₃ | ~2.3 | Singlet (s) | 3H | ~12 |

| Methyl | Ring C5-CH₃ | ~2.2 | Singlet (s) | 3H | ~15 |

| Carbon | Ring C2 | - | - | - | ~168 |

| Carbon | Ring C4 | - | - | - | ~145 |

| Carbon | Ring C5 | - | - | - | ~125 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed "molecular fingerprint" that is highly specific to the compound's structure and functional groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions that induce a change in the dipole moment. For this compound, key absorption bands would include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

C=N Stretching: A characteristic sharp band around 1500-1600 cm⁻¹ from the imine bond within the thiazole ring.

C-S Stretching: Weaker bands typically found in the 600-800 cm⁻¹ region.

Ring Vibrations: A series of bands in the fingerprint region (<1500 cm⁻¹) corresponding to the stretching and bending modes of the thiazole ring itself.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the molecule's polarizability are Raman-active. The Raman spectrum would also show characteristic bands for the C-H, C=N, and C-S stretching modes, as well as the ring vibrations. researchgate.netrsc.org Often, symmetric vibrations and bonds involving less polar functional groups (like C-S) can produce strong Raman signals.

Interactive Data Table: Predicted Key Vibrational Modes for this compound This table summarizes the expected vibrational frequencies and their corresponding assignments.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| Aliphatic C-H Stretch | 2850 - 3000 | IR (Strong), Raman (Strong) |

| C=N Stretch (Thiazole Ring) | 1500 - 1600 | IR (Medium), Raman (Medium) |

| C=C Stretch (Thiazole Ring) | 1400 - 1500 | IR (Medium), Raman (Strong) |

| CH₃/CH₂ Bending | 1350 - 1470 | IR (Medium), Raman (Medium) |

| Thiazole Ring Breathing | 800 - 1000 | IR (Medium), Raman (Strong) |

| C-S Stretch | 600 - 800 | IR (Weak), Raman (Medium) |

Advanced Chromatographic Separations (e.g., GCxGC, UHPLC-MS/MS) for Complex Mixture Analysis

Given that this compound is a volatile aroma compound often found in complex food matrices like cooked meat, advanced chromatographic techniques are essential for its separation and quantification. foodb.canih.gov

Gas Chromatography (GC): As a volatile compound, GC is the primary separation technique. nist.gov A non-polar or mid-polar capillary column is typically used, where compounds are separated based on their boiling points and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both retention time and mass spectral data for confident identification. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, GCxGC offers significantly enhanced resolving power. In this technique, effluent from a primary GC column is subjected to a second, orthogonal separation on a different column (e.g., based on polarity). This results in a two-dimensional chromatogram with highly resolved peaks, enabling the separation of this compound from co-eluting isomers or matrix interferences that would be unresolved in a one-dimensional separation.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): While less common for such a volatile compound, UHPLC could be employed for analyzing less volatile precursors or degradation products of thiazoles in liquid extracts. nih.govifoodmm.cn The coupling to tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. In MS/MS, a specific precursor ion for the target compound is selected, fragmented, and a specific product ion is monitored (Multiple Reaction Monitoring, MRM), virtually eliminating matrix effects and allowing for accurate quantification at very low levels. nih.gov

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

However, a literature and database search, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. psds.ac.ukcam.ac.uk This is because the compound is a liquid at room temperature. To obtain a single crystal suitable for SCXRD, the substance would need to be crystallized in situ on the diffractometer at low temperatures (cryocrystallography). researchgate.netsemanticscholar.orgnih.govbruker.com

If such an experiment were performed, it would yield:

Precise Molecular Geometry: Unambiguous measurement of all bond lengths and angles, providing a benchmark for comparison with theoretical calculations.

Conformational Information: The analysis would reveal the preferred conformation of the propyl group in the solid state.

Crystal Packing Analysis: It would show how the molecules arrange themselves in the crystal lattice, revealing any significant intermolecular interactions such as C-H···N or C-H···S hydrogen bonds or π-stacking of the thiazole rings.

To date, such a study for this compound has not been reported in the scientific literature.

Applications of 4,5 Dimethyl 2 Propylthiazole in Materials Science and Catalysis

Utilization as a Ligand in Organometallic Chemistry and Catalysis

The thiazole (B1198619) nucleus is a well-established ligand in coordination chemistry, capable of binding to a variety of metal centers through its nitrogen and, in some cases, sulfur atoms. This coordination can lead to the formation of stable organometallic complexes with potential catalytic activities. While no specific studies detail the use of 4,5-Dimethyl-2-propylthiazole as a ligand, the broader class of thiazole derivatives has been successfully employed in various catalytic transformations. These include, but are not limited to, cross-coupling reactions, hydrogenations, and polymerization catalysis. The electronic and steric properties of the propyl and dimethyl substituents on the thiazole ring of this compound would be expected to influence the stability and reactivity of any resulting metal complexes, offering a tunable platform for catalyst design.

Table 1: Potential Catalytic Applications for Metal Complexes of Thiazole Derivatives

| Catalytic Reaction | Metal Center Examples | Potential Role of Thiazole Ligand |

|---|---|---|

| Cross-Coupling Reactions | Palladium, Nickel | Stabilize the metal center, influence reductive elimination |

| Hydrogenation | Rhodium, Iridium | Modulate electronic properties of the metal, enhance selectivity |

This table is illustrative of the potential applications based on the known chemistry of thiazole derivatives in general, as specific data for this compound is not available.

Incorporation into Polymeric Materials and Supramolecular Assemblies

The integration of heterocyclic compounds like thiazoles into polymer backbones or as pendant groups can impart unique optical, electronic, and thermal properties to the resulting materials. Research on other thiazole-containing polymers has demonstrated their potential in applications such as organic light-emitting diodes (OLEDs), photovoltaics, and conductive materials. Theoretically, this compound could be functionalized to enable its polymerization or grafting onto existing polymer chains.

Supramolecular chemistry, which focuses on non-covalent interactions, offers another avenue for the application of this compound. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, facilitating the self-assembly of complex, well-defined architectures. While the literature lacks examples of supramolecular assemblies specifically utilizing this compound, the principles of molecular recognition and self-assembly observed in other thiazole systems suggest that it could serve as a building block for novel supramolecular materials with applications in areas like drug delivery and molecular sensing.

Exploration in Sensor Technologies and Molecular Recognition Systems

Thiazole derivatives have shown considerable promise in the development of chemical sensors. The ability of the thiazole ring to interact with various analytes, either through coordination with metal ions or via other intermolecular forces, can lead to detectable changes in optical or electronic signals. For instance, the fluorescence of a thiazole-containing molecule can be quenched or enhanced upon binding to a specific ion or molecule, forming the basis of a sensor.

The specific substituents of this compound could play a role in its potential sensing capabilities. The propyl and dimethyl groups may influence its solubility and its interaction with different analytes. While no sensors based on this specific molecule have been reported, the broader field of thiazole-based chemosensors is an active area of research, with applications in environmental monitoring and biological imaging. The development of a sensor based on this compound would require systematic studies of its photophysical properties and its interactions with various target molecules.

Environmental Dynamics and Transformation of 4,5 Dimethyl 2 Propylthiazole

Photodegradation Pathways and Kinetics

No information is available regarding the pathways or rates at which 4,5-Dimethyl-2-propylthiazole may be broken down by sunlight in the atmosphere, water, or on soil surfaces.

Biodegradation Mechanisms in Environmental Matrices

There is no available research detailing the microorganisms, enzymes, or metabolic pathways involved in the breakdown of this compound in soil, sediment, or water.

Abiotic Transformation Processes in Aquatic and Terrestrial Systems

Data on non-biological degradation processes, such as hydrolysis or oxidation, that could affect the persistence of this compound in aquatic and terrestrial environments are not available.

Environmental Distribution and Partitioning Behavior (excluding human exposure/risk)

There are no studies that describe how this compound is distributed in the environment, for example, its tendency to adhere to soil or sediment particles versus dissolving in water.

Emerging Research Directions and Future Perspectives for 4,5 Dimethyl 2 Propylthiazole

Integration of Artificial Intelligence and Machine Learning in Thiazole (B1198619) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel thiazole derivatives. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating research. mdpi.com One of the primary applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models use machine learning algorithms to predict the biological activity of new thiazole compounds based on their chemical structures, allowing researchers to prioritize the synthesis of candidates with the highest potential. nih.govresearchgate.netijpsdronline.com

For instance, studies have successfully used 2D and 3D QSAR models to predict the antimicrobial and anticancer activities of thiazole derivatives. nih.govresearchgate.net By analyzing molecular descriptors, these models can effectively forecast how chemical modifications will impact a compound's biological efficacy. nih.gov Machine learning approaches, including multiple linear regression, support vector machines, and artificial neural networks, are being employed to build predictive models for various therapeutic targets, such as 5-lipoxygenase inhibitors for anti-inflammatory drugs and PIN1 inhibitors in cancer therapy. imist.malaccei.org This in-silico screening drastically reduces the time and cost associated with traditional drug discovery.

| AI/ML Technique | Application | Therapeutic Area | Key Findings/Objective |

|---|---|---|---|

| 2D & 3D QSAR | Activity Prediction | Antimicrobial | Statistically significant models were developed to predict the antimicrobial activity of aryl thiazole derivatives. researchgate.netijpsdronline.com |

| Machine Learning (MLR, PLS, ANN) | Inhibitor Design | Anticancer (PIN1) | ML models were used to predict the biological activity of thiazole derivatives against the PIN1 enzyme, guiding the design of new inhibitors. imist.ma |

| Machine Learning (Python Script) | Inhibitor Discovery | Anticancer (Estrogen Receptor) | An open-source Python script was used to build a QSAR model for discovering thiazole derivatives as potential anticancer agents targeting the estrogen receptor. nih.gov |

| Machine Learning | Inhibitor Prediction | Anti-inflammatory (5-LOX) | A 2D-QSAR model was generated to predict the 5-lipoxygenase inhibitory activity of a series of 59 thiazole derivatives. laccei.org |

Frontiers in Sustainable Synthesis and Green Chemistry Approaches

Conventional methods for synthesizing thiazole derivatives often rely on hazardous reagents and generate significant chemical waste, posing environmental concerns. nih.govresearchgate.net Consequently, a major frontier in thiazole research is the development of sustainable and eco-friendly synthetic methodologies rooted in the principles of green chemistry. researchgate.net These approaches prioritize the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact. nih.govresearchgate.net

Innovative techniques are being increasingly employed, including:

Microwave Irradiation: This method often leads to shorter reaction times, higher yields, and the use of greener solvents like water or polyethylene (B3416737) glycol (PEG). bepls.com

Ultrasonic Irradiation: Sonochemistry provides an energy-efficient alternative to conventional heating, resulting in faster reactions, high yields, and greater product purity. nih.govmdpi.comtandfonline.comtandfonline.com

Green Catalysts: The use of recyclable, heterogeneous, and biocatalysts is a key focus. bepls.com Examples include the use of chitosan-based biocatalysts, which are biodegradable, non-toxic, and can be reused multiple times without significant loss of efficiency. nih.govmdpi.com Enzymes, such as trypsin, are also being explored for their catalytic activity in one-pot multicomponent syntheses of thiazoles under mild conditions. semanticscholar.org

Multi-component Reactions: These reactions combine multiple starting materials in a single step, reducing waste and improving efficiency. bepls.com

These green strategies not only reduce the environmental footprint of chemical synthesis but also offer advantages in terms of cost-effectiveness and scalability, making them highly attractive for both academic research and industrial production. nih.govresearchgate.net

| Technique | Description | Advantages | Example |

|---|---|---|---|

| Conventional Heating | Traditional synthesis often involves refluxing in organic solvents for extended periods. | Well-established methods. | Hantzsch thiazole synthesis using toxic α-haloketones. acs.org |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture rapidly and uniformly. | Reduced reaction time, higher yields, use of green solvents. bepls.com | One-pot synthesis of thiazoles using water as a solvent. bepls.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Mild conditions, high yields, quick reactions, enhanced purity. nih.govmdpi.com | Synthesis of thiazoles using a recyclable chitosan (B1678972) hydrogel biocatalyst. mdpi.com |

| Biocatalysis | Uses enzymes or natural polymers as catalysts. | Eco-friendly, reusable, mild reaction conditions, high efficiency. mdpi.com | Trypsin-catalyzed one-pot synthesis of thiazole derivatives. semanticscholar.org |

Interdisciplinary Investigations at the Interface of Chemistry and Biology

The diverse biological activities of thiazole derivatives make them prime candidates for interdisciplinary research that bridges chemistry and biology. globalresearchonline.netresearchgate.net This field focuses on not only synthesizing novel compounds but also rigorously evaluating their biological effects and elucidating their mechanisms of action. globalresearchonline.net Thiazoles have demonstrated a wide pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. biointerfaceresearch.com

A key aspect of this interdisciplinary approach is the combination of chemical synthesis with biological assays and computational modeling. mdpi.com Researchers synthesize new series of thiazole derivatives and then test their efficacy against various biological targets. mdpi.com For example, novel thiazoles have been evaluated for their ability to inhibit enzymes crucial for disease progression, such as α-glucosidase (for diabetes), acetylcholinesterase (for Alzheimer's disease), and tubulin polymerization (for cancer). acs.orgnih.govacs.org

Molecular docking is a powerful computational tool used in these investigations. nih.gov It simulates the interaction between a synthesized thiazole derivative (the ligand) and its biological target (e.g., a protein or enzyme), predicting the binding affinity and orientation. nih.gov These in-silico studies help rationalize the results of biological assays and guide the design of more potent and selective compounds. acs.org This synergistic approach has been successfully used to identify promising thiazole-based inhibitors for bacterial proteins, cancer-related enzymes like VEGFR-2, and various metabolic enzymes. mdpi.comnih.govrsc.org

| Thiazole Derivative Class | Biological Target / Activity | Methods Used | Key Finding |

|---|---|---|---|

| 2,4-disubstituted thiazoles | Anticancer (Tubulin Polymerization) | Synthesis, Cytotoxic Assays, Molecular Docking | Identified compounds that inhibit tubulin polymerization more effectively than the reference drug. acs.org |

| General thiazole derivatives | Antidiabetic (α-glucosidase inhibition) | Synthesis, In Vitro Enzyme Assays, Molecular Docking | Discovered novel thiazole analogs that showed superior α-glucosidase inhibition compared to the standard, acarbose. nih.gov |

| 2-amino thiazole derivatives | Enzyme Inhibition (Carbonic Anhydrase, Cholinesterase) | Synthesis, In Vitro Enzyme Assays, Molecular Docking | Determined the inhibitory effects on key metabolic enzymes and identified potent inhibitors. nih.gov |

| Thiazole carboxamides | Anti-inflammatory/Anticancer (COX Inhibition) | Synthesis, COX Enzyme Assays, Molecular Docking | Generated novel derivatives with potent and selective inhibitory activity against COX-1 and COX-2 enzymes. acs.org |

| Azo-thiazole derivatives | Antibacterial (E. coli DNA gyrase) | Synthesis, Antibacterial Assays, Molecular Docking, Molecular Dynamics | Demonstrated notable potency against S. aureus with strong binding to the 1KZN protein active site. rsc.org |

Challenges and Opportunities in Thiazole Chemical Space Exploration

The "chemical space" for thiazoles—the vast theoretical number of possible molecules containing a thiazole core—is immense and largely unexplored. Navigating this space presents both significant challenges and exciting opportunities for drug discovery and materials science.

Challenges: A primary challenge is synthetic accessibility. acs.org While classical methods like the Hantzsch synthesis exist, they have limitations, including harsh conditions and a limited scope for creating diverse structures, especially those with sensitive functional groups. acs.org Developing robust and versatile synthetic routes that allow for the systematic and parallel synthesis of diverse thiazole libraries is a continuous challenge. mdpi.com Another hurdle is achieving desirable drug-like properties. As molecules become more complex, ensuring they have good solubility, permeability, and metabolic stability requires careful design and optimization.

Opportunities: The vastness of the thiazole chemical space is itself the greatest opportunity. The proven success of thiazoles in numerous FDA-approved drugs provides a strong validation for the therapeutic potential of this scaffold. globalresearchonline.net Advances in synthetic chemistry, particularly the green and sustainable methods discussed previously, are enabling chemists to access novel regions of this chemical space more efficiently than ever before. nih.govresearchgate.net

Furthermore, the integration of computational chemistry and AI provides an unprecedented opportunity to explore this space virtually. mdpi.com Researchers can now generate and screen millions of virtual thiazole derivatives, predicting their properties and biological activities before committing to costly and time-consuming laboratory synthesis. This computational-experimental workflow allows for a more rational and targeted exploration of the thiazole chemical space, maximizing the chances of discovering novel compounds with significant therapeutic or material applications.

| Aspect | Description |

|---|---|

| Challenge: Synthetic Complexity | Difficulty in creating a wide diversity of thiazole structures using traditional methods, which can be harsh and have limited scope. acs.org |

| Challenge: Achieving Drug-Likeness | Ensuring that novel, complex thiazole derivatives possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

| Opportunity: Untapped Potential | The vast number of unexplored thiazole derivatives offers immense potential for discovering new drugs and materials. |

| Opportunity: Advanced Synthesis | Modern green and efficient synthetic methods (e.g., microwave, ultrasound, biocatalysis) provide access to previously hard-to-make compounds. researchgate.net |

| Opportunity: Computational Exploration | AI and molecular modeling allow for the rapid virtual screening of enormous thiazole libraries to prioritize synthetic targets. mdpi.com |

Q & A

Q. What experimental controls are critical in thiazole synthesis to ensure reproducibility?

- Methodological Answer : Include negative controls (e.g., omitting catalysts) to confirm reaction necessity. Internal standards (e.g., deuterated analogs) in NMR validate spectral assignments. Replicate reactions (n ≥ 3) under inert atmospheres minimize oxidation side products .

Q. How can researchers design structure-activity relationship (SAR) studies for thiazole derivatives?

- Methodological Answer : Systematic substitution at C-2 (e.g., propyl vs. isopropyl) and C-4/C-5 (methyl groups) with comparative bioassays identifies pharmacophores. QSAR models using Hammett σ constants or logP values correlate electronic/lipophilic properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.